molecular formula C10H12N2OS B2655956 5-Cyano-3,4-diethylthiophene-2-carboxamide CAS No. 667865-16-9

5-Cyano-3,4-diethylthiophene-2-carboxamide

Cat. No.: B2655956
CAS No.: 667865-16-9
M. Wt: 208.28
InChI Key: HAJYBMUWKRERKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-3,4-diethylthiophene-2-carboxamide is an organic compound with the molecular formula C10H12N2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyano group and a carboxamide group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3,4-diethylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3,4-diethylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-3,4-diethylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-diethylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-3,4-dimethylthiophene-2-carboxamide
  • 5-Cyano-3,4-diethylthiophene-2-carboxylic acid
  • 5-Cyano-3,4-diethylthiophene-2-thiol

Uniqueness

5-Cyano-3,4-diethylthiophene-2-carboxamide is unique due to the presence of both diethyl groups and a carboxamide group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyano-3,4-diethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-3-6-7(4-2)9(10(12)13)14-8(6)5-11/h3-4H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJYBMUWKRERKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1CC)C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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